molecular formula C15H15NO5 B14869826 5-methoxy-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide

5-methoxy-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B14869826
M. Wt: 289.28 g/mol
InChI Key: YSMZSFASKWYWNS-UHFFFAOYSA-N
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Description

5-methoxy-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide is an organic compound characterized by its unique chemical structure This compound features a pyran ring fused with a carboxamide group, and it is substituted with methoxy and methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions One common synthetic route includes the condensation of 5-methoxy-2-hydroxybenzaldehyde with 4-methoxybenzylamine under acidic conditions to form an intermediate Schiff base This intermediate is then cyclized using a suitable catalyst to yield the desired pyran ring structure

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-methoxy-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methoxy-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Isotonitazene: A compound with a similar benzyl structure but different functional groups.

    Etonitazene: Another benzyl derivative with distinct pharmacological properties.

    Metonitazene: Shares structural similarities but differs in its chemical reactivity and biological effects.

Uniqueness

5-methoxy-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

5-methoxy-N-[(4-methoxyphenyl)methyl]-4-oxopyran-2-carboxamide

InChI

InChI=1S/C15H15NO5/c1-19-11-5-3-10(4-6-11)8-16-15(18)13-7-12(17)14(20-2)9-21-13/h3-7,9H,8H2,1-2H3,(H,16,18)

InChI Key

YSMZSFASKWYWNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CO2)OC

Origin of Product

United States

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